Cas no 2229336-75-6 (3-(5-fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine)

3-(5-Fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine is a fluorinated azetidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a substituted phenyl ring and a methoxy-functionalized azetidine core, offering versatility in synthetic modifications. The presence of fluorine enhances metabolic stability and bioavailability, making it a valuable intermediate for drug discovery. The methoxy groups contribute to improved solubility and reactivity, facilitating further derivatization. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and CNS-targeting agents. Its well-defined stereochemistry and purity ensure reproducibility in research applications. Suitable for use under controlled conditions, it requires proper handling due to its reactive functional groups.
3-(5-fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine structure
2229336-75-6 structure
Product Name:3-(5-fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine
CAS No:2229336-75-6
MF:C12H16FNO2
MW:225.259346961975
CID:5922376
PubChem ID:165868247
Update Time:2025-10-29

3-(5-fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(5-fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine
    • 3-[(5-fluoro-2-methoxyphenyl)methyl]-3-methoxyazetidine
    • EN300-1766394
    • 2229336-75-6
    • Inchi: 1S/C12H16FNO2/c1-15-11-4-3-10(13)5-9(11)6-12(16-2)7-14-8-12/h3-5,14H,6-8H2,1-2H3
    • InChI Key: MOOFMCHBMQFZNA-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)CC1(CNC1)OC)OC

Computed Properties

  • Exact Mass: 225.11650692g/mol
  • Monoisotopic Mass: 225.11650692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 30.5Ų

3-(5-fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1766394-1g
3-[(5-fluoro-2-methoxyphenyl)methyl]-3-methoxyazetidine
2229336-75-6
1g
$1299.0 2023-09-20
Enamine
EN300-1766394-5g
3-[(5-fluoro-2-methoxyphenyl)methyl]-3-methoxyazetidine
2229336-75-6
5g
$3770.0 2023-09-20
Enamine
EN300-1766394-10g
3-[(5-fluoro-2-methoxyphenyl)methyl]-3-methoxyazetidine
2229336-75-6
10g
$5590.0 2023-09-20
Enamine
EN300-1766394-0.05g
3-[(5-fluoro-2-methoxyphenyl)methyl]-3-methoxyazetidine
2229336-75-6
0.05g
$1091.0 2023-09-20
Enamine
EN300-1766394-0.1g
3-[(5-fluoro-2-methoxyphenyl)methyl]-3-methoxyazetidine
2229336-75-6
0.1g
$1144.0 2023-09-20
Enamine
EN300-1766394-0.25g
3-[(5-fluoro-2-methoxyphenyl)methyl]-3-methoxyazetidine
2229336-75-6
0.25g
$1196.0 2023-09-20
Enamine
EN300-1766394-0.5g
3-[(5-fluoro-2-methoxyphenyl)methyl]-3-methoxyazetidine
2229336-75-6
0.5g
$1247.0 2023-09-20
Enamine
EN300-1766394-1.0g
3-[(5-fluoro-2-methoxyphenyl)methyl]-3-methoxyazetidine
2229336-75-6
1g
$1299.0 2023-05-26
Enamine
EN300-1766394-2.5g
3-[(5-fluoro-2-methoxyphenyl)methyl]-3-methoxyazetidine
2229336-75-6
2.5g
$2548.0 2023-09-20
Enamine
EN300-1766394-5.0g
3-[(5-fluoro-2-methoxyphenyl)methyl]-3-methoxyazetidine
2229336-75-6
5g
$3770.0 2023-05-26

Additional information on 3-(5-fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine

Introduction to 3-(5-Fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine (CAS No. 2229336-75-6)

3-(5-Fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine, with the CAS number 2229336-75-6, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds with a broad range of biological activities. The unique structural features of 3-(5-fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine make it a promising candidate for various therapeutic applications, particularly in the areas of neurodegenerative diseases and central nervous system (CNS) disorders.

The molecular structure of 3-(5-fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine is characterized by a fluoro-substituted benzene ring and a methoxy group, both of which are attached to an azetidine ring. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The fluoro substituent, for instance, can enhance the lipophilicity and metabolic stability of the compound, while the methoxy group can influence its binding affinity to specific receptors or enzymes.

Recent studies have highlighted the potential of 3-(5-fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine in modulating various biological pathways. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. GPCRs play crucial roles in signal transduction and are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of 3-(5-fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine to interact with GPCRs suggests its potential as a lead compound for developing new drugs targeting these receptors.

In addition to its GPCR modulating properties, 3-(5-fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine has shown promising results in preclinical studies for its neuroprotective effects. Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by the progressive loss of neuronal function and cell death. Research has indicated that 3-(5-fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine can protect neurons from oxidative stress and inflammation, which are key factors contributing to neurodegeneration. These findings suggest that this compound could be a valuable therapeutic agent for treating or preventing neurodegenerative disorders.

The pharmacokinetic properties of 3-(5-fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine have also been extensively studied. Its high lipophilicity allows it to cross the blood-brain barrier (BBB) efficiently, which is essential for compounds targeting CNS disorders. Furthermore, the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for both preclinical and clinical development.

Clinical trials involving 3-(5-fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine are currently underway to evaluate its safety and efficacy in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.

In conclusion, 3-(5-fluoro-2-methoxyphenyl)methyl-3-methoxyazetidine (CAS No. 2229336-75-6) is a promising compound with a unique molecular structure that offers significant potential for therapeutic applications. Its ability to modulate GPCRs and provide neuroprotective effects makes it an attractive candidate for developing new treatments for neurodegenerative diseases and other CNS disorders. Ongoing research and clinical trials will further elucidate its full therapeutic potential and pave the way for its use in clinical practice.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.